3,5-Dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole
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Overview
Description
3,5-Dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrrolidine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where the oxazole ring is formed through a (3 + 2) cycloaddition of nitrile oxides with alkynes . The pyrrolidine ring can be introduced via reductive amination reactions . The sulfonyl group is often added through sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and exhibit similar biological activities.
Isoxazole Derivatives: Compounds such as 3,5-disubstituted isoxazoles have similar chemical reactivity and applications in medicinal chemistry.
Uniqueness
3,5-Dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,5-dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-14(11(2)20-16-10)21(18,19)17-9-5-7-13(17)12-6-3-4-8-15-12/h3-4,6,8,13H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUVRVIVOPQYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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